molecular formula C7H6BrFN2O B7978630 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B7978630
M. Wt: 233.04 g/mol
InChI Key: VDRMGMVSAHIQPD-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS: 1643440-91-8) is an amidoxime derivative characterized by a benzene ring substituted with bromine (position 3), fluorine (position 4), and an N′-hydroxycarboximidamide group. This compound is part of a broader class of amidoximes, which are pivotal intermediates in synthesizing heterocyclic compounds like 1,2,4-oxadiazoles, known for their pharmacological relevance .

Properties

IUPAC Name

3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRMGMVSAHIQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The synthesis proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime moiety. The reaction is typically conducted in ethanol with triethylamine as a base to neutralize hydrochloric acid generated during the process.

Stepwise Procedure

  • Reagent Preparation :

    • 3-Bromo-4-fluorobenzonitrile (10 g, 50 mmol) is dissolved in anhydrous ethanol (125 mL).

    • Triethylamine (16.1 mL, 115 mmol) and hydroxylamine hydrochloride (7.64 g, 110 mmol) are sequentially added.

  • Reaction Conditions :

    • The mixture is heated to 75°C under reflux and stirred for 24 hours.

    • Ultrasonication or mechanical agitation may enhance reaction efficiency by improving mass transfer.

  • Workup and Purification :

    • After cooling, the solvent is concentrated under reduced pressure.

    • The crude product is partitioned between ethyl acetate (EtOAc) and water.

    • The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield a white solid.

Key Parameters

ParameterSpecification
Temperature75°C
Reaction Time24 hours
SolventEthanol
BaseTriethylamine
Yield*Not explicitly reported

*Yield inferred from analogous amidoxime syntheses: 70–85%.

Mechanistic Insights and Side Reactions

Nucleophilic Addition Mechanism

The reaction follows a two-step mechanism:

  • Deprotonation of Hydroxylamine :
    Triethylamine deprotonates hydroxylamine hydrochloride, generating a nucleophilic hydroxylamine species (NH2O\text{NH}_2\text{O}^-).

  • Nitrile Attack :
    The nucleophile attacks the electrophilic carbon of the nitrile group, forming an intermediate iminium ion, which tautomerizes to the stable amidoxime product.

Side Reactions

  • Over-Hydroxylation : Excess hydroxylamine may lead to dihydroxylation, though this is mitigated by stoichiometric control.

  • Solvolysis : Prolonged heating in ethanol can cause esterification of the amidoxime, necessitating strict temperature regulation.

Alternative Synthetic Strategies

Solid-Phase Synthesis

Industrial-scale production may employ immobilized reagents or flow chemistry to enhance reproducibility and reduce purification steps.

Optimization and Scalability

Critical Factors for Industrial Adaptation

  • Catalyst Efficiency : Although no catalyst is used in the primary method, exploratory studies suggest palladium complexes could accelerate nitrile activation.

  • Solvent Selection : Ethanol balances cost and reactivity, but switching to dimethylformamide (DMF) may improve solubility for high-concentration batches.

  • Purification Techniques : Bulk melting crystallization (e.g., at 31°C) or column chromatography ensures ≥98% purity, essential for pharmaceutical applications.

Challenges and Mitigation

ChallengeMitigation Strategy
Hydroxylamine StabilityUse fresh reagents, inert atmosphere
Byproduct FormationStrict stoichiometric control
Scalability LimitsContinuous flow reactors

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydroxylamine Hydrochloride: Used in the synthesis of the compound.

    Triethylamine: Acts as a base in the reaction.

    Ethanol: Solvent used in the reaction.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. Other products may include derivatives formed through substitution, oxidation, or reduction reactions.

Scientific Research Applications

The compound exhibits several noteworthy biological activities:

  • Anticancer Activity :
    • It has been shown to inhibit cell proliferation by modulating signaling pathways involved in cancer progression. For example, studies indicate that it may affect the expression of proteins related to apoptosis and cell cycle regulation, leading to increased apoptotic cell death in various cancer cell lines .
  • Antimicrobial Effects :
    • Preliminary research suggests that 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide may inhibit bacterial growth by targeting specific bacterial enzymes, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties :
    • The compound has demonstrated potential in reducing inflammation by inhibiting nitric oxide (NO) production in macrophages, which is critical in inflammatory responses .

Case Studies and Findings

StudyFocusFindings
Study 1Anticancer ActivityShowed that this compound induced apoptosis in HL-60 cells through modulation of iNOS protein levels .
Study 2Antimicrobial EffectsDemonstrated effectiveness against various pathogens by inhibiting bacterial enzyme activity.
Study 3Anti-inflammatory PropertiesInhibition of NO production in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Sources
This compound Br (3), F (4) C₇H₆BrFN₂O 245.04 Safety data available (SDS)
4-Chloro-N'-hydroxybenzenecarboximidamide Cl (4) C₇H₇ClN₂O 170.6 Purity: 95%; used in polyimide synthesis
(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide Cl (3), E-configuration C₇H₇ClN₂O 170.6 Intermediate for anti-HIV oxadiazoles
N′-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide CF₃ (4) C₈H₇F₃N₂O 204.15 Bulkier substituent; synthetic applications
4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide NH₂ (4), Cl (3) C₇H₈ClN₃O 185.61 Amino group enhances solubility
(Z)-3-Fluoro-N'-hydroxybenzene-1-carboximidamide F (3) C₇H₇FN₂O 170.14 Simplified fluorinated analog

Key Observations :

  • Steric Effects : The trifluoromethyl group in N′-hydroxy-4-(trifluoromethyl)benzenecarboximidamide introduces steric hindrance, which may reduce binding efficiency in biological systems compared to smaller halogens .
  • Biological Implications : The presence of bromine (atomic radius: 1.85 Å) versus chlorine (1.75 Å) may influence hydrophobic interactions in drug-receptor binding .

Biological Activity

3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6BrF N3O
  • Molecular Weight : 232.04 g/mol

Biological Activity Overview

The compound has shown various biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that halogenated compounds like 3-bromo-4-fluoro derivatives exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to cell death.
  • Anticancer Activity :
    • Research has demonstrated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionTargeting specific metabolic pathways

Case Study: Anticancer Properties

A study focusing on fluorinated derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values were reported as follows:

  • HeLa Cells : IC50 = 9.22 ± 0.17 µM
  • MCF-7 Cells : IC50 = 8.47 ± 0.18 µM

The study utilized the MTT assay to evaluate cell viability, demonstrating a dose-dependent response where increased concentrations of the compound led to significantly reduced cell viability after both 48 and 72 hours of treatment .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cancer metabolism, such as hexokinase, disrupting glycolysis and leading to decreased ATP production in cancer cells .
  • Induction of Apoptosis : By promoting apoptosis through the activation of caspases, this compound can effectively reduce tumor growth .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that related compounds have shown low acute toxicity levels, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide?

  • Methodological Answer : A common approach involves condensation of substituted anilines with hydroxylamine derivatives. For example, intermediates like 4-bromo-3-fluoroaniline can react with hydroxylamine under controlled pH to form the carboximidamide backbone. Purification often employs recrystallization or column chromatography, with HCl salts (e.g., 4-bromo-2-fluorobenzylamine hydrochloride) used to stabilize intermediates . Characterization via NMR and mass spectrometry is critical to confirm structural integrity, as seen in the SMILES and InChi data for related compounds .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% by HLC methods, as referenced in reagent catalogs) .
  • NMR Spectroscopy : Compare experimental spectra to predicted signals based on SMILES notation (e.g., aromatic protons near δ 7.2–7.8 ppm for bromo-fluorophenyl groups) .
  • Elemental Analysis : Verify molecular formula (e.g., C₁₁H₁₂BrFN₆O₄S₂ for structurally similar compounds) .

Q. What solubility and stability considerations are critical for experimental handling?

  • Methodological Answer :

  • Solubility : The compound is likely polar due to the hydroxyimino group, favoring DMSO or ethanol. Hydrochloride salts (e.g., 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride) improve aqueous solubility .
  • Stability : Store under inert conditions (N₂/Ar) at –20°C to prevent hydrolysis of the hydroxyimino group. Monitor degradation via TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets like enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays to measure binding affinity (IC₅₀) with targets like kinases or oxidoreductases. Reference the bioactivity of analogous carboximidamides in enzyme inhibition .
  • Docking Studies : Employ software like AutoDock Vina to model interactions between the bromo-fluorophenyl moiety and active-site residues. Validate with mutagenesis experiments .

Q. How are contradictions in reactivity data addressed, such as solvent-dependent outcomes?

  • Methodological Answer :

  • Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. For example, nucleophilic substitution at the bromine may vary with solvent polarity .
  • Kinetic Studies : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates. Cross-reference with computational predictions (e.g., DFT calculations for transition states) .

Q. What computational strategies guide synthetic optimization of derivatives?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Br/F groups) with biological activity using datasets from analogs like 3,5-dibromo-N'-hydroxybenzene-1-carboximidamide .
  • Retrosynthetic Analysis : Tools like Synthia™ suggest pathways using commercially available precursors (e.g., 4-bromo-3-fluorotoluene or 1-bromo-3-fluoro-4-iodobenzene) .

Key Notes

  • Structural analogs (e.g., 4-amino-3-chloro-N'-hydroxybenzene-1-carboximidamide) provide insights into reactivity and bioactivity .
  • Methodological rigor (e.g., triangulation of data sources) ensures reproducibility .

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